molecular formula C18H24O3 B4571139 3-[4-(Nonyloxy)phenyl]prop-2-ynoic acid

3-[4-(Nonyloxy)phenyl]prop-2-ynoic acid

Cat. No.: B4571139
M. Wt: 288.4 g/mol
InChI Key: KATDYHPULPASCS-UHFFFAOYSA-N
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Description

3-[4-(Nonyloxy)phenyl]prop-2-ynoic acid is a useful research compound. Its molecular formula is C18H24O3 and its molecular weight is 288.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[4-(nonyloxy)phenyl]-2-propynoic acid is 288.17254462 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phloretic Acid for Polybenzoxazine Synthesis

Phloretic acid, derived from hydrogenation of p-coumaric acid or from phloretin, is explored as a renewable precursor for polybenzoxazine synthesis. This approach enhances reactivity towards benzoxazine ring formation, offering a sustainable alternative to phenol. The synthesis does not require solvents or purification, leading to materials with promising thermal and thermo-mechanical properties suitable for a wide range of applications (Acerina Trejo-Machin et al., 2017).

Decarboxylative Coupling in Organic Synthesis

Alkynyl carboxylic acids, including phenylpropiolic acid, are used in palladium-catalyzed decarboxylative coupling reactions with aryl halides. This method demonstrates high reactivity and functional group tolerance, indicating a versatile application in organic synthesis (J. Moon et al., 2009).

Dye-Sensitized Solar Cells (DSSCs)

Research into organic dyes for DSSCs includes the synthesis of donor-acceptor dyes with variations in the donor unit. These dyes, when tested in solar cell devices, show over 6% power conversion efficiencies under simulated illumination. The study underscores the potential of specific structural modifications in organic dyes to enhance the efficiency of DSSCs (Kiyoshi C. D. Robson et al., 2013).

Ferroelectric Liquid Crystals for Device Applications

A novel series of hydrogen-bonded ferroelectric liquid crystals (HBFLC) demonstrates potential for device applications. These HBFLCs, formed between non-mesogen chiral ingredients and mesogenic p-n alkoxy benzoic acids, exhibit thermal and electrical properties conducive to field-induced transitions in nematic phases, offering innovative avenues for liquid crystal display technologies (V. N. Vijayakumar et al., 2010).

Coordination Compounds for Photocatalytic Applications

The synthesis of coordination compounds using 1,10-phenanthroline and carboxylic acids has been explored for their photocatalytic activities, particularly in the degradation of pollutants like methylene blue and methyl orange. These compounds exhibit significant photocatalytic efficiency, opening up new possibilities in environmental remediation (Chongchen Wang et al., 2015).

Properties

IUPAC Name

3-(4-nonoxyphenyl)prop-2-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-2-3-4-5-6-7-8-15-21-17-12-9-16(10-13-17)11-14-18(19)20/h9-10,12-13H,2-8,15H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATDYHPULPASCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)C#CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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